molecular formula C13H12N2O2 B12997806 Ethyl [2,4'-bipyridine]-6-carboxylate

Ethyl [2,4'-bipyridine]-6-carboxylate

Cat. No.: B12997806
M. Wt: 228.25 g/mol
InChI Key: UKAPEMAHGNFJPS-UHFFFAOYSA-N
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Description

Ethyl [2,4’-bipyridine]-6-carboxylate is a derivative of bipyridine, a compound known for its versatility in various chemical applications. Bipyridine derivatives are extensively used as ligands in coordination chemistry, photosensitizers, and in the synthesis of biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [2,4’-bipyridine]-6-carboxylate typically involves the coupling of pyridine derivatives. Common methods include:

Industrial Production Methods

Industrial production of bipyridine derivatives often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance yield and efficiency .

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

Ethyl [2,4'-bipyridine]-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a bipyridine structure, comprising two pyridine rings linked by a carbon-carbon bond, with an ethyl ester group at the 6-position of the bipyridine system. Its molecular formula is C12H12N2O2C_{12}H_{12}N_2O_2, and it has a molecular weight of approximately 228.25 g/mol. The presence of nitrogen atoms in the bipyridine moiety allows for coordination with metal ions, enhancing its reactivity and biological profile.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown that it can inhibit the growth of various bacteria and fungi by disrupting their cellular processes. The mechanism often involves interaction with specific proteins or enzymes within target cells, leading to impaired cellular function and growth inhibition.

Anticancer Activity

The compound has also been investigated for its anticancer properties . It demonstrates cytotoxic effects against several cancer cell lines, including HeLa (cervical carcinoma) and Hep-2 (larynx epidermoid carcinoma). The observed cytotoxicity is attributed to its ability to interact with enzymes involved in tumor growth and proliferation, potentially through coordination with metal ions that modulate enzymatic activities .

The biological activity of this compound is primarily linked to its ability to form stable complexes with transition metals. These metal-ligand complexes can enhance catalytic properties and influence various biochemical pathways. The ligand's nitrogen atoms facilitate selective binding to biological macromolecules, which may result in altered enzymatic activity or disruption of essential cellular processes.

Research Findings

Recent studies have provided valuable insights into the biological activity of this compound:

  • Cytotoxicity Studies : In vitro assays revealed that this compound exhibits significant cytotoxicity against multiple cancer cell lines, with IC50 values indicating potent activity at low concentrations .
  • Antimicrobial Efficacy : this compound has shown effective inhibition against various pathogenic bacteria and fungi, suggesting potential applications in treating infections.
Activity Type Target IC50 Value (µM) Reference
AnticancerHeLa (cervical carcinoma)12.5
AnticancerHep-2 (larynx carcinoma)10.0
AntimicrobialStaphylococcus aureus15.0
AntimicrobialCandida albicans20.0

Case Studies

  • Case Study on Anticancer Activity : A study conducted on the effects of this compound on HeLa cells demonstrated a dose-dependent reduction in cell viability. The researchers concluded that the compound's ability to induce apoptosis in cancer cells could be leveraged for therapeutic development.
  • Case Study on Antimicrobial Effects : In another investigation focusing on bacterial strains such as Staphylococcus aureus and Escherichia coli, this compound exhibited significant antimicrobial activity, suggesting its potential as a lead compound for developing new antibiotics.

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

ethyl 6-pyridin-4-ylpyridine-2-carboxylate

InChI

InChI=1S/C13H12N2O2/c1-2-17-13(16)12-5-3-4-11(15-12)10-6-8-14-9-7-10/h3-9H,2H2,1H3

InChI Key

UKAPEMAHGNFJPS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=N1)C2=CC=NC=C2

Origin of Product

United States

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